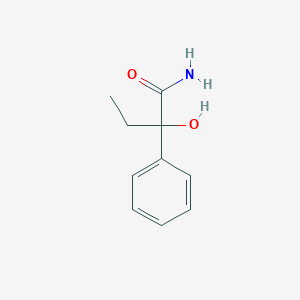![molecular formula C32H56N4O13 B166127 2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid CAS No. 138420-02-7](/img/structure/B166127.png)
2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid is a complex organic compound with a unique structure that combines multiple functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes myristoyloxyethyl and hydroxyethyl groups, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of Myristoyloxyethyl Intermediate: This step involves the esterification of myristic acid with ethylene glycol to form the myristoyloxyethyl intermediate. The reaction typically requires an acid catalyst and is carried out under reflux conditions.
Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where ethylene oxide reacts with the intermediate formed in the previous step.
Formation of 1,8-Dioxotriethylenetetramine Core: This step involves the condensation of triethylenetetramine with a suitable carbonyl compound, such as glyoxal, under acidic conditions to form the 1,8-dioxotriethylenetetramine core.
Final Coupling Reaction: The final step involves the coupling of the myristoyloxyethyl and hydroxyethyl intermediates with the 1,8-dioxotriethylenetetramine core. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid involves its ability to chelate metal ions and interact with biological molecules. The compound’s multiple functional groups allow it to form stable complexes with metal ions, which can then interact with enzymes, proteins, and other biomolecules. This chelation process can inhibit enzyme activity, alter protein conformation, and affect cellular processes.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a structure similar to N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid.
Uniqueness
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid is unique due to its combination of myristoyloxyethyl and hydroxyethyl groups, which provide additional functionalization and potential for diverse applications. Its ability to form stable complexes with metal ions and interact with biological molecules sets it apart from other chelating agents.
特性
CAS番号 |
138420-02-7 |
|---|---|
分子式 |
C32H56N4O13 |
分子量 |
704.8 g/mol |
IUPAC名 |
2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C32H56N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-32(48)49-19-17-34(21-27(39)36(24-30(44)45)25-31(46)47)15-14-33(16-18-37)20-26(38)35(22-28(40)41)23-29(42)43/h37H,2-25H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
InChIキー |
FLQUOGJSSXUQCY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Key on ui other cas no. |
138420-02-7 |
同義語 |
Gd-MHE-DTTA MHE-DTTA N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


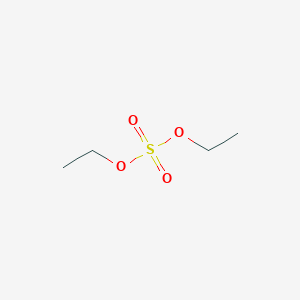

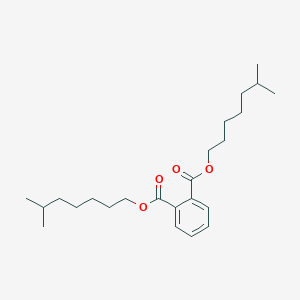
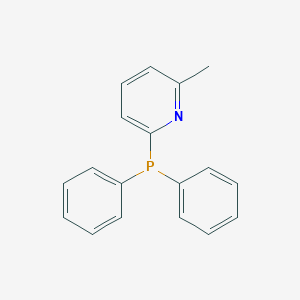
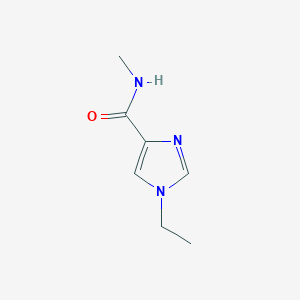
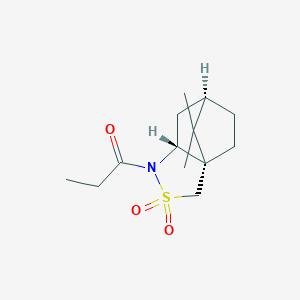
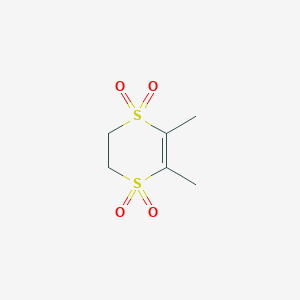

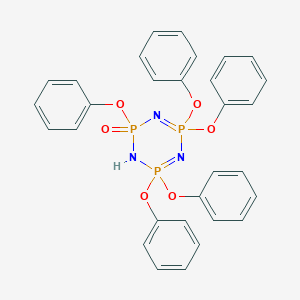
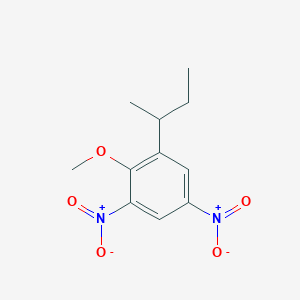
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
